molecular formula C16H13ClN2O2 B11833158 3-(4-Chlorophenyl)-2-ethoxyquinazolin-4(3H)-one CAS No. 828273-72-9

3-(4-Chlorophenyl)-2-ethoxyquinazolin-4(3H)-one

Cat. No.: B11833158
CAS No.: 828273-72-9
M. Wt: 300.74 g/mol
InChI Key: ZKXBKXOYNNXMQO-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-2-ethoxyquinazolin-4(3H)-one is a quinazolinone derivative known for its potential applications in various fields, including medicinal chemistry and organic synthesis. This compound features a quinazolinone core substituted with a 4-chlorophenyl group and an ethoxy group, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)-2-ethoxyquinazolin-4(3H)-one typically involves the condensation of 4-chloroaniline with ethyl anthranilate, followed by cyclization and subsequent functional group modifications. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)-2-ethoxyquinazolin-4(3H)-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can modify the quinazolinone core, leading to the formation of dihydroquinazolinone derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include various quinazolinone derivatives with modified functional groups, which can exhibit different chemical and biological properties.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound has shown potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Research has explored its use as a lead compound for the development of new therapeutic agents.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-2-ethoxyquinazolin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Chlorophenyl)-2-(3-methylbenzylthio)-4(3H)-quinazolinone: This compound shares a similar quinazolinone core but with different substituents, leading to distinct chemical properties.

    3-(4-Chlorophenyl)selanyl-1-methyl-1H-indole: Another compound with a 4-chlorophenyl group, but with a different core structure, resulting in different biological activities.

Uniqueness

3-(4-Chlorophenyl)-2-ethoxyquinazolin-4(3H)-one is unique due to its specific combination of substituents, which confer distinct chemical reactivity and biological activity. Its ethoxy group, in particular, can influence its solubility and interaction with biological targets, making it a valuable compound for research and development.

Properties

CAS No.

828273-72-9

Molecular Formula

C16H13ClN2O2

Molecular Weight

300.74 g/mol

IUPAC Name

3-(4-chlorophenyl)-2-ethoxyquinazolin-4-one

InChI

InChI=1S/C16H13ClN2O2/c1-2-21-16-18-14-6-4-3-5-13(14)15(20)19(16)12-9-7-11(17)8-10-12/h3-10H,2H2,1H3

InChI Key

ZKXBKXOYNNXMQO-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)Cl

Origin of Product

United States

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